3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a cyclopentyl group, a pyridazin-3-yloxy group, and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the pyridazin-3-yloxy intermediate. This intermediate can be synthesized through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyrrolidin-1-yl group is introduced through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives are known to act as calcium sensitizers and phosphodiesterase inhibitors, which can enhance cardiac contractility and vasodilation . The compound may stabilize calcium-induced conformational changes in proteins like troponin C, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit a range of pharmacological activities, including antihypertensive and anti-inflammatory effects.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are known for their biological activity and are used in the development of various drugs.
Uniqueness
3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to its combination of a cyclopentyl group, a pyridazin-3-yloxy group, and a pyrrolidin-1-yl group. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-cyclopentyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(8-7-13-4-1-2-5-13)19-11-9-14(12-19)21-15-6-3-10-17-18-15/h3,6,10,13-14H,1-2,4-5,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOZNIBTURMSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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